Cas no 924869-03-4 (1-(6-Chloropyridin-3-yl)methylpyrrolidine-2,5-dione)

1-(6-Chloropyridin-3-yl)methylpyrrolidine-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-[(6-Chloro-3-pyridinyl)methyl]-2,5-pyrrolidinedione
- 1-[(2-CHLOROPYRIDIN-5-YL)METHYL]PYRROLIDINE-2,5-DIONE
- 1-[(6-chloropyridin-3-yl)methyl]pyrrolidine-2,5-dione
- 1-((6-Chloropyridin-3-yl)methyl)pyrrolidine-2,5-dione
- 1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione
- MFCD08444009
- AKOS000163604
- 924869-03-4
- DA-0812
- 1-(6-Chloropyridin-3-yl)methylpyrrolidine-2,5-dione
-
- MDL: MFCD08444009
- Inchi: InChI=1S/C10H9ClN2O2/c11-8-2-1-7(5-12-8)6-13-9(14)3-4-10(13)15/h1-2,5H,3-4,6H2
- InChI Key: WYTBOWVCVWXTBM-UHFFFAOYSA-N
- SMILES: C1=CC(=NC=C1CN2C(=O)CCC2=O)Cl
Computed Properties
- Exact Mass: 224.0352552Da
- Monoisotopic Mass: 224.0352552Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.3Ų
- XLogP3: 0.5
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 464.5±35.0 °C at 760 mmHg
- Flash Point: 234.7±25.9 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
1-(6-Chloropyridin-3-yl)methylpyrrolidine-2,5-dione Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(6-Chloropyridin-3-yl)methylpyrrolidine-2,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | DA-0812-5MG |
1-[(6-chloro-3-pyridinyl)methyl]dihydro-1H -pyrrole-2,5-dione |
924869-03-4 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Apollo Scientific | OR15078-5g |
1-[(6-Chloropyridin-3-yl)methyl]pyrrolidine-2,5-dione |
924869-03-4 | 5g |
£290.00 | 2023-09-02 | ||
Key Organics Ltd | DA-0812-10MG |
1-[(6-chloro-3-pyridinyl)methyl]dihydro-1H -pyrrole-2,5-dione |
924869-03-4 | >95% | 10mg |
£63.00 | 2025-02-09 | |
Matrix Scientific | 046704-1g |
1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione, >95% |
924869-03-4 | >95% | 1g |
$228.00 | 2023-09-08 | |
Key Organics Ltd | DA-0812-1MG |
1-[(6-chloro-3-pyridinyl)methyl]dihydro-1H -pyrrole-2,5-dione |
924869-03-4 | >95% | 1mg |
£37.00 | 2025-02-09 | |
A2B Chem LLC | AI61853-1mg |
1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1h-pyrrole-2,5-dione |
924869-03-4 | >95% | 1mg |
$201.00 | 2024-07-18 | |
A2B Chem LLC | AI61853-500mg |
1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1h-pyrrole-2,5-dione |
924869-03-4 | >95% | 500mg |
$228.00 | 2024-07-18 | |
A2B Chem LLC | AI61853-5g |
1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1h-pyrrole-2,5-dione |
924869-03-4 | >95% | 5g |
$540.00 | 2024-07-18 | |
A2B Chem LLC | AI61853-1g |
1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1h-pyrrole-2,5-dione |
924869-03-4 | >95% | 1g |
$277.00 | 2024-07-18 | |
Key Organics Ltd | DA-0812-0.5G |
1-[(6-chloro-3-pyridinyl)methyl]dihydro-1H -pyrrole-2,5-dione |
924869-03-4 | >95% | 0.5g |
£55.00 | 2025-02-09 |
1-(6-Chloropyridin-3-yl)methylpyrrolidine-2,5-dione Related Literature
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
Additional information on 1-(6-Chloropyridin-3-yl)methylpyrrolidine-2,5-dione
Introduction to 1-(6-Chloropyridin-3-yl)methylpyrrolidine-2,5-dione (CAS No. 924869-03-4)
1-(6-Chloropyridin-3-yl)methylpyrrolidine-2,5-dione is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and diverse potential applications. This compound, identified by the CAS number 924869-03-4, has garnered attention due to its unique chemical properties and its role in the development of novel therapeutic agents. The molecular framework of this compound incorporates a pyrrolidine core, which is a crucial scaffold in medicinal chemistry, alongside a chloropyridine substituent that enhances its reactivity and biological activity.
The pyrrolidine ring in 1-(6-Chloropyridin-3-yl)methylpyrrolidine-2,5-dione is a key structural element that contributes to its pharmacological profile. Pyrrolidine derivatives are well-known for their versatility in drug design, often serving as privileged scaffolds in the development of bioactive molecules. The presence of the 2,5-dione moiety further enriches the chemical space, enabling various functionalization strategies that can be exploited for medicinal chemistry applications.
The chloropyridine substituent at the 6-position adds another layer of complexity to the compound's behavior. Chlorinated pyridines are frequently employed in pharmaceuticals due to their ability to modulate electronic properties and enhance binding affinity to biological targets. In the context of 1-(6-Chloropyridin-3-yl)methylpyrrolidine-2,5-dione, this substituent likely plays a critical role in determining the compound's interactions with biological receptors and enzymes.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-(6-Chloropyridin-3-yl)methylpyrrolidine-2,5-dione and its potential targets. These studies have highlighted the compound's potential as an inhibitor of various enzymes and receptors involved in critical biological pathways. For instance, preliminary computational studies suggest that this compound may interact with enzymes such as protein kinase C (PKC) and tyrosine kinases, which are implicated in numerous diseases including cancer and inflammatory disorders.
The synthesis of 1-(6-Chloropyridin-3-yl)methylpyrrolidine-2,5-dione involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloropyridine moiety typically involves chlorination reactions, while the pyrrolidine ring is often constructed through cyclization reactions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.
In vitro studies have begun to unravel the pharmacological properties of 1-(6-Chloropyridin-3-yl)methylpyrrolidine-2,5-dione. These studies have revealed promising activities against several disease-related targets. For example, research indicates that this compound exhibits inhibitory effects on angiogenin, an enzyme involved in tumor growth and progression. Additionally, preliminary data suggest that it may possess anti-inflammatory properties by modulating cytokine production pathways.
The potential therapeutic applications of 1-(6-Chloropyridin-3-yl)methylpyrrolidine-2,5-dione are broad and encompass various therapeutic areas. Given its structural features and observed biological activities, this compound holds promise as a lead molecule for further drug development. Researchers are exploring its efficacy in treating conditions such as cancer, inflammation, and neurodegenerative diseases. The unique combination of a pyrrolidine core and a chloropyridine substituent makes it a versatile candidate for designing next-generation therapeutics.
The development of novel pharmaceuticals relies heavily on innovative chemical synthesis techniques and cutting-edge analytical methods. The synthesis of 1-(6-Chloropyridin-3-yl)methylpyrrolidine-2,5-dione exemplifies the integration of these technologies to produce complex molecules with tailored properties. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are among the analytical tools used to confirm the structure and purity of this compound.
Ongoing research is expanding our understanding of how modifications to the core structure of 1-(6-Chloropyridin-3-yl)methylpyrrolidine-2,5-dione can enhance its pharmacological profile. By systematically varying substituents on the pyrrolidine ring or introducing different functional groups at the chloropyridine position, chemists can generate libraries of analogs with distinct properties. This approach allows for rapid optimization of potency, selectivity, and pharmacokinetic characteristics.
The regulatory landscape for new drug development also plays a crucial role in advancing compounds like 1-(6-Chloropyridin-3-yl)methylpyrrolidine-2,5-dione into clinical trials. Compliance with stringent guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) ensures that only safe and effective drugs reach patients. Researchers must navigate complex regulatory pathways involving preclinical testing, clinical trials, and post-market surveillance to bring new therapies to market.
In conclusion, 1-(6-Chloropyridin-3-yl)methylpyrrolidine-2,5-dione represents a significant advancement in pharmaceutical chemistry due to its unique structure and promising biological activities. Its potential applications in treating various diseases underscore its importance as a lead molecule for drug development efforts. As research continues to uncover new insights into its pharmacological properties and synthetic possibilities, this compound is poised to make meaningful contributions to future medical treatments.
924869-03-4 (1-(6-Chloropyridin-3-yl)methylpyrrolidine-2,5-dione) Related Products
- 1279894-07-3(3-Iodo-1H-pyrazolo[3,4-b]pyrazine)
- 34243-66-8(2-(2-methylphenyl)ethanethioamide)
- 1421584-42-0(1-(benzenesulfonyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine)
- 955379-16-5(ethyl 2-{(tert-butoxy)carbonylamino}-3-hydroxypropanoate)
- 1349709-08-5((1R*,4R*)-N-4-(Oxetan-3-yl)cyclohexane-1,4-diamine)
- 1804511-02-1(2-Cyano-6-mercapto-4-methylbenzoic acid)
- 2248400-81-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetate)
- 1872824-33-3(1,2,3-Thiadiazole-4-methanol, α-[1-(aminomethyl)cyclopropyl]-)
- 881078-46-2(3-hydroxy-5-methyl-1-(3-methylbutyl)-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one)
- 1195367-79-3(2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-3,4,5-Tris(phenylmethoxy)benzoate)




